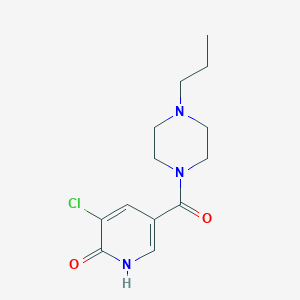
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience. CPP is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
作用机制
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one acts as a potent antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor, and thus inhibits the activation of the receptor. This leads to a decrease in the influx of calcium ions into the cell, which is thought to be responsible for the neuroprotective effects of 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one.
Biochemical and Physiological Effects:
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been shown to have a variety of biochemical and physiological effects. For example, 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been shown to increase the threshold for LTP induction, which suggests that it may play a role in regulating synaptic plasticity. 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been shown to have analgesic effects in animal models of chronic pain.
实验室实验的优点和局限性
One of the main advantages of 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one is its potency and selectivity for the NMDA receptor. This makes it a useful tool for investigating the role of NMDA receptors in various physiological and pathological conditions. However, one limitation of 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one is its relatively short half-life, which requires frequent dosing in animal experiments. Additionally, 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been shown to have off-target effects on other receptors, such as the 5-HT2A receptor, which may complicate its interpretation in some experiments.
未来方向
There are several future directions for research on 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one. One area of interest is the development of more potent and selective NMDA receptor antagonists that have longer half-lives and fewer off-target effects. Another area of interest is the investigation of the role of NMDA receptors in other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, the development of new methods for delivering NMDA receptor antagonists to the brain, such as nanoparticles or viral vectors, may also be an area of future research.
合成方法
The synthesis of 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one involves the reaction of 3-chloro-2-hydroxy-5-nitropyridine with 4-propylpiperazine-1-carboxylic acid, which is then reduced with sodium borohydride to yield 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one. The yield of 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one is typically around 60-70%, and the purity can be increased by recrystallization.
科学研究应用
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological conditions. For example, 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been used to study the mechanisms of synaptic plasticity, long-term potentiation (LTP), and long-term depression (LTD), which are thought to underlie learning and memory processes. 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has also been used to investigate the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-2-3-16-4-6-17(7-5-16)13(19)10-8-11(14)12(18)15-9-10/h8-9H,2-7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSHDEIBJVWFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CNC(=O)C(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

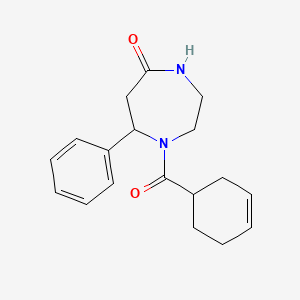


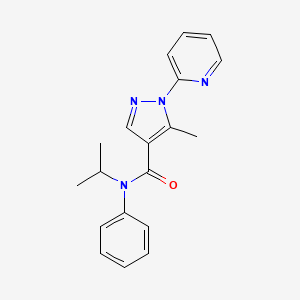
![2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol](/img/structure/B7554059.png)
![2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7554066.png)
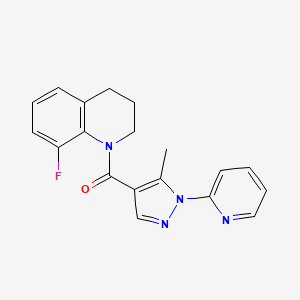
![7-Methyl-2-[[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7554083.png)
![[4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7554090.png)
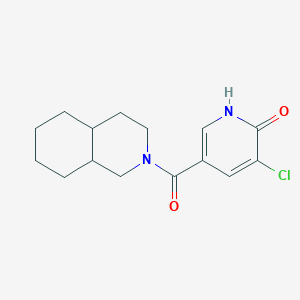
![6-Tert-butyl-2-(1,4-thiazepan-4-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7554096.png)
![1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7554103.png)
![N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide](/img/structure/B7554114.png)
![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-1-(2-pyrrolidin-1-ylpyridin-4-yl)methanamine](/img/structure/B7554116.png)